molecular formula C20H13Cl2FN4O B11559718 3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B11559718
M. Wt: 415.2 g/mol
InChI Key: RVJWYIMSXBRIEC-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by reacting 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole derivative.

    Introduction of the Chloro Groups: The dichlorobenzamide moiety can be introduced by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzotriazole derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazole and benzamide moieties.

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate and hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H13Cl2FN4O

Molecular Weight

415.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C20H13Cl2FN4O/c1-11-8-18-19(26-27(25-18)14-5-3-13(23)4-6-14)10-17(11)24-20(28)12-2-7-15(21)16(22)9-12/h2-10H,1H3,(H,24,28)

InChI Key

RVJWYIMSXBRIEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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